molecular formula C12H22N2O3 B13541084 Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate

Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate

Cat. No.: B13541084
M. Wt: 242.31 g/mol
InChI Key: SRXCWMGNYCEGNW-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is an organic compound that features a carbamate group linked to a cyclohexyl ring, which is further connected to an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate typically involves the following steps:

    Formation of the Carbamate Intermediate: The initial step involves the reaction of 4-aminocyclohexylamine with a suitable carbamoyl chloride to form the intermediate 4-aminocyclohexylcarbamate.

    Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction.

    Nucleophiles: Sodium hydroxide (NaOH) or other strong bases for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(4-aminophenyl)carbamoyl]propanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    Ethyl 3-[(4-hydroxycyclohexyl)carbamoyl]propanoate: Contains a hydroxyl group on the cyclohexyl ring.

Uniqueness

Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is unique due to its specific combination of a cyclohexyl ring and a carbamate group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 4-[(4-aminocyclohexyl)amino]-4-oxobutanoate

InChI

InChI=1S/C12H22N2O3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h9-10H,2-8,13H2,1H3,(H,14,15)

InChI Key

SRXCWMGNYCEGNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1CCC(CC1)N

Origin of Product

United States

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